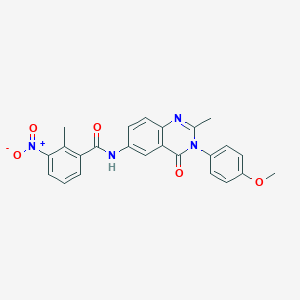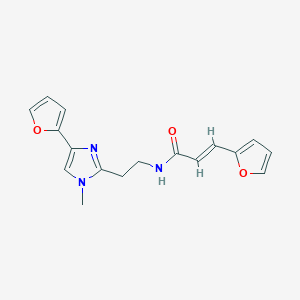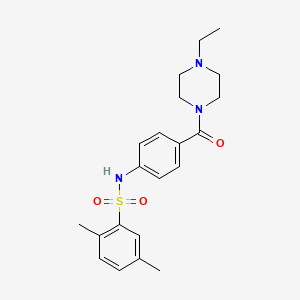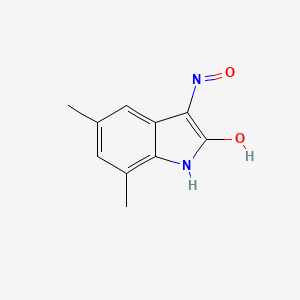
5-(3-(4-Fluorphenyl)-1,2,4-oxadiazol-5-yl)piperidin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine” is a compound that contains a 1,3,4-oxadiazole ring . This compound has shown various antimicrobial activities, including antibacterial, antitubercular, antifungal, antiprotozoal, and antiviral . The compound’s molecular formula is C13H14FN3O, and its molecular weight is 247.2681632 .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The synthesis of piperidine derivatives often involves intra- and intermolecular reactions .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom in their structure .Chemical Reactions Analysis
The development of new medicinal substances to which microorganisms are sensitive often involves the synthesis of new molecules that contain a heterocyclic moiety . The motifs bearing the 1,3,4-oxadiazole ring constitute a large group of potential antimicrobial derivatives .Wissenschaftliche Forschungsanwendungen
Antikrebsanwendungen
Piperidin-Derivate, einschließlich “5-(3-(4-Fluorphenyl)-1,2,4-oxadiazol-5-yl)piperidin”, werden auf verschiedene Weise als Antikrebsmittel eingesetzt . Sie zeigen sowohl in vitro als auch in vivo antiproliferative und antimetastatische Wirkungen auf verschiedene Krebsarten .
Antivirenanwendungen
Piperidin-Derivate haben sich als potenzielle antivirale Wirkstoffe erwiesen . Sie könnten bei der Entwicklung neuer Medikamente zur Behandlung von Virusinfektionen eingesetzt werden.
Antimalarianwendungen
Piperidin-Derivate werden auch als Antimalariamittel eingesetzt . Sie könnten bei der Entwicklung neuer Medikamente zur Behandlung von Malaria eingesetzt werden.
Antimikrobielle und antifungale Anwendungen
Piperidin-Derivate haben sich als potenzielle antimikrobielle und antifungale Wirkstoffe erwiesen . Sie könnten bei der Entwicklung neuer Medikamente zur Behandlung von bakteriellen und Pilzinfektionen eingesetzt werden.
Antihypertensionsanwendungen
Piperidin-Derivate werden als Antihypertensiva eingesetzt . Sie könnten bei der Entwicklung neuer Medikamente zur Behandlung von Bluthochdruck eingesetzt werden.
Analgetische und entzündungshemmende Anwendungen
Piperidin-Derivate haben sich als potenzielle analgetische und entzündungshemmende Wirkstoffe erwiesen . Sie könnten bei der Entwicklung neuer Medikamente zur Behandlung von Schmerzen und Entzündungen eingesetzt werden.
Anti-Alzheimer-Anwendungen
Piperidin-Derivate werden als Anti-Alzheimer-Wirkstoffe eingesetzt . Sie könnten bei der Entwicklung neuer Medikamente zur Behandlung der Alzheimer-Krankheit eingesetzt werden.
Antipsychotische Anwendungen
Piperidin-Derivate haben sich als potenzielle Antipsychotika erwiesen . Sie könnten bei der Entwicklung neuer Medikamente zur Behandlung psychiatrischer Erkrankungen eingesetzt werden.
Zukünftige Richtungen
The worldwide development of antimicrobial resistance forces scientists to search for new compounds to which microbes would be sensitive . Researchers around the world are working on new molecules that would stop the development of resistance . Most often, newly formed compounds contain a heterocyclic moiety, and the motifs bearing the 1,3,4-oxadiazole ring constitute a large group of potential antimicrobial derivatives . Therefore, “3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine” and similar compounds may have promising potential as new drugs .
Wirkmechanismus
Target of Action
The primary target of 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine is the metabotropic glutamate receptor subtype 5 (mGlu5) . This receptor plays a crucial role in the central nervous system, mediating the effects of the neurotransmitter glutamate .
Mode of Action
3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine acts as a positive allosteric modulator (PAM) of the mGlu5 receptor . It enhances the response to glutamate, the natural ligand of the receptor . Specifically, it increases the response to a threshold concentration of glutamate (50 nM) by 9-fold in fluorometric Ca2+ assays .
Biochemical Pathways
The activation of mGlu5 receptors by 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine leads to an increase in intracellular calcium levels . This triggers a cascade of downstream effects, including the activation of extracellular signal-regulated kinase (ERK) and cAMP-responsive element-binding protein (CREB), both of which are critical for glutamate-mediated signal transduction mechanisms .
Pharmacokinetics
The related 1,2,4-oxadiazole derivatives are known to exhibit good hydrolytic and metabolic stability , which could potentially enhance the bioavailability of the compound.
Result of Action
The activation of mGlu5 receptors by 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine has been associated with preclinical antipsychotic-like and procognitive activities . In animal models, it has been shown to reduce conditioned avoidance responding and decrease apomorphine-induced climbing, with little effect on stereotypy or catalepsy . It also blocked the locomotor activities induced by phencyclidine, apomorphine, and amphetamine . In cognition models, it increased novel object recognition and reduced impulsivity .
Eigenschaften
IUPAC Name |
3-(4-fluorophenyl)-5-piperidin-3-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O/c14-11-5-3-9(4-6-11)12-16-13(18-17-12)10-2-1-7-15-8-10/h3-6,10,15H,1-2,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEKBAAWTNGXQKZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NC(=NO2)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-(furan-2-yl)-2-hydroxypropyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2371631.png)
![N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2371632.png)

![1-[(1R,2R)-2-(4-Bromo-2-fluorophenyl)cyclopropyl]ethanone](/img/structure/B2371636.png)
![2,5-dichloro-4-methoxy-N-[(4-methoxyphenyl)methyl]benzenesulfonamide](/img/structure/B2371638.png)

![2-(3-methylphenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B2371642.png)
![N-[2-(Benzenesulfinyl)ethyl]-6-chloropyridine-2-carboxamide](/img/structure/B2371644.png)
![Tert-butyl 3-[(6-chloropyridazin-3-yl)amino]azetidine-1-carboxylate](/img/structure/B2371645.png)

![6-(Pyridin-4-yl)-2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2371647.png)
![2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2371649.png)
![N-(2-(6-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2371651.png)

